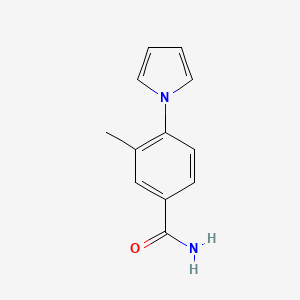
Methyl 3-oxooct-6-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxooct-6-ynoate is an organic compound with the molecular formula C9H12O3. It is a methyl ester derivative of 3-oxooct-6-ynoic acid. This compound is of interest due to its unique structure, which includes both a keto group and an alkyne group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-oxooct-6-ynoate can be synthesized through various methods. One common approach involves the esterification of 3-oxooct-6-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-oxooct-6-ynoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The alkyne group can be reduced to form alkenes or alkanes using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-oxooct-6-ynoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Mecanismo De Acción
The mechanism of action of methyl 3-oxooct-6-ynoate involves its reactivity due to the presence of both the keto and alkyne groups. The keto group can participate in nucleophilic addition reactions, while the alkyne group can undergo cycloaddition reactions. These reactive sites make it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products through different reaction pathways.
Comparación Con Compuestos Similares
Methyl 3-oxo-6-octenoate: Similar structure but with a double bond instead of a triple bond.
Ethyl 3-oxooct-6-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-oxooctanoate: Similar structure but without the alkyne group.
Uniqueness: Methyl 3-oxooct-6-ynoate is unique due to the presence of both a keto group and an alkyne group, which provides it with distinct reactivity compared to its analogs. This dual functionality allows for a broader range of chemical transformations, making it a versatile intermediate in synthetic chemistry.
Propiedades
Número CAS |
62344-15-4 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
methyl 3-oxooct-6-ynoate |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-6-8(10)7-9(11)12-2/h5-7H2,1-2H3 |
Clave InChI |
JSPULTSBGJVCAA-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCC(=O)CC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B8624164.png)


![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)hexyl]-](/img/structure/B8624184.png)

![7-Bromo-2-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8624192.png)

![6-Mercaptotetrazolo[4,5-b]pyridazine](/img/structure/B8624201.png)
![6-chloro-N-[1-(3-fluorophenyl)ethyl]pyrazin-2-amine](/img/structure/B8624215.png)
![Hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B8624217.png)

